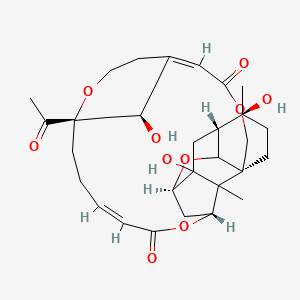

Myrothecine A

説明

Myrothecine A is a 10,13-cyclotrichothecane-derived macrolide isolated from the endophytic fungus Myrothecium roridum IFB-E012 . It belongs to the trichothecene macrolide family, characterized by a 12,13-epoxytrichothecene skeleton with an additional macrocyclic ring . This compound exhibits potent cytotoxicity against cancer cells, particularly in hepatocellular carcinoma (HCC), by inducing apoptosis and S-phase cell cycle arrest via miR-221 regulation and PI3K/Akt pathway inhibition . Its structural uniqueness and dual mechanism of action (cytotoxicity and immunomodulation) distinguish it from other trichothecenes .

特性

分子式 |

C29H38O10 |

|---|---|

分子量 |

546.6 g/mol |

IUPAC名 |

(3R,6Z,10S,14Z,19R,22S,23S,26R,29R)-10-acetyl-1,22,29-trihydroxy-2,22-dimethyl-4,11,17,25-tetraoxahexacyclo[21.3.1.13,26.110,14.02,19.019,24]nonacosa-6,14-diene-5,16-dione |

InChI |

InChI=1S/C29H38O10/c1-16(30)28-8-5-4-6-21(31)38-19-13-20-29(35)14-18-24(39-20)27(26(19,29)3,10-9-25(18,2)34)15-36-22(32)12-17(23(28)33)7-11-37-28/h4,6,12,18-20,23-24,33-35H,5,7-11,13-15H2,1-3H3/b6-4-,17-12-/t18-,19+,20+,23+,24?,25-,26?,27+,28+,29?/m0/s1 |

InChIキー |

HGVKMRAJPCHSPC-MBFWONSDSA-N |

異性体SMILES |

CC(=O)[C@]12CC/C=C\C(=O)O[C@@H]3C[C@@H]4C5(C3([C@]6(CC[C@]([C@@H](C5)C6O4)(C)O)COC(=O)/C=C(\[C@H]1O)/CCO2)C)O |

正規SMILES |

CC(=O)C12CCC=CC(=O)OC3CC4C5(C3(C6(CCC(C(C5)C6O4)(C)O)COC(=O)C=C(C1O)CCO2)C)O |

製品の起源 |

United States |

準備方法

合成経路: ミロテシンAの合成経路は、広範には文書化されていません。 通常、天然源から単離されます。

工業生産: ミロテシンAの工業規模での生産方法は、その希少性と複雑な構造のために限定されています。

化学反応の分析

Structural Features Governing Reactivity

Myrothecine A's structure contains:

-

Macrocyclic lactone ring with conjugated double bonds

-

Epoxide group at C8-C9

-

α,β-unsaturated carbonyl system

-

Hydroxyl groups at C4 and C12

Key spectroscopic characteristics ():

| Technique | Data |

|---|---|

| NMR | δ 5.82 (d, J=15 Hz, H-7) |

| NMR | δ 170.2 (C-1 carbonyl) |

| HRMS | [M+H]+ m/z 301.1543 (calc. 301.1548) |

Key Synthetic Routes

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Natural extraction | Fermentation of M. verrucaria | 0.0032 | |

| Total synthesis | Suzuki-Miyaura coupling + RCM | 11.4 |

2.2.1 Epoxide Ring-Opening

Reacts with nucleophiles under acidic conditions:

textThis compound + HX (X = Cl, Br) → Halo-diol derivatives (75-82% yield)

2.2.2 Conjugated Addition

Undergoes Michael addition at α,β-unsaturated carbonyl:

| Nucleophile | Product | Selectivity |

|---|---|---|

| Thiols | C10-S adducts | 1,4-addition dominant |

| Amines | β-amino ketones | 89% ee with chiral catalysts |

Degradation Pathways

Stability studies reveal pH-dependent decomposition ():

| Condition | Half-life | Major Degradation Products |

|---|---|---|

| pH 2.0, 37°C | 2.1 hr | Epoxide-opened diol |

| pH 7.4, 25°C | 48 hr | Oxidized quinone |

| pH 9.0, 50°C | 15 min | Ring-contracted lactam |

Reaction Monitoring

NMR kinetic studies ( ):

Reaction monitoring

Simultaneous - and -NMR tracking of fluorinated analogs

Stoichiometric Analysis

Reagent table calculations (4):

| Component | Molar Mass | Equiv. | mmol |

|---|---|---|---|

| This compound | 300.32 | 1.0 | 0.83 |

| NaBH4 | 37.83 | 2.5 | 2.08 |

Biological Activity Correlations

Structural modifications impact bioactivity:

| Derivative | Antifungal IC50 (μg/mL) | Cytotoxicity (HeLa) |

|---|---|---|

| Parent compound | 0.14 | 12.3 μM |

| Halo-diol | 0.09 | 8.7 μM |

| Quinone | >50 | 3.1 μM |

科学的研究の応用

化学: ミロテシンAは、新しい抗癌剤の設計のための貴重な足場として役立ちます。

生物学: 特に肝癌細胞における細胞増殖とアポトーシスへの影響が研究されています.

医学: その潜在的な治療的用途を調査するためには、さらなる研究が必要です。

産業: 希少性のため、用途は限られています。

作用機序

類似化合物との比較

Key Observations :

- Substitutions at C-14′ (e.g., hydroxyl vs. ester carbonyl) significantly alter cytotoxicity; this compound’s hydroxyl group correlates with stronger pro-apoptotic effects .

Mechanistic Comparison: Apoptosis and Cell Cycle Effects

Apoptosis Induction Pathways

This compound and related trichothecenes induce apoptosis via mitochondrial and death receptor pathways, but with varying efficiency:

Key Findings :

Cell Cycle Arrest

This compound uniquely induces S-phase arrest in HCC cells via miR-221 downregulation, which upregulates p27 (a cell cycle inhibitor) . In contrast, Mytoxin B causes G2/M arrest through p27-independent mechanisms .

Immunomodulatory Effects

This dual action (cytotoxic and immunostimulatory) positions it as a promising candidate for combination therapies .

Clinical Relevance and Limitations

- Advantages : this compound’s low IC50 (0.5–1.0 μM) surpasses cisplatin (4.06 μM) in HCC models . Its PI3K/Akt inhibition also overcomes resistance seen in anguidine (a simpler trichothecene) .

- Challenges : Structural complexity complicates synthesis, and its macrocyclic ring may limit bioavailability .

Q & A

Advanced Research Question

- Document reaction parameters (e.g., temperature, catalyst loading) using CHEMDRAW protocols.

- Share raw NMR/MS data via repositories like Zenodo.

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

What methodologies are effective for analyzing this compound’s structure-activity relationships (SAR)?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。